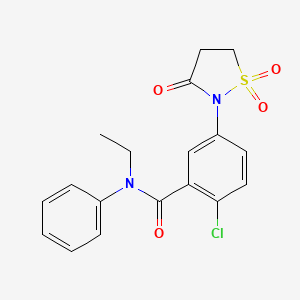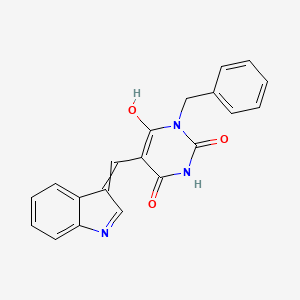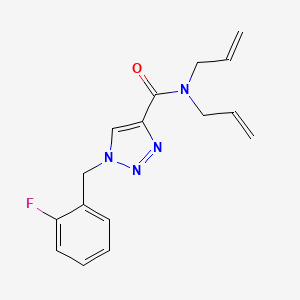![molecular formula C18H13Cl3O3 B4980552 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-coumarin, is a fluorescent probe molecule that has gained significant attention in the field of chemical biology due to its unique properties. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, allowing for bioorthogonal labeling of biomolecules.
Biochemical and Physiological Effects:
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms. This compound is used solely for research purposes and has no therapeutic uses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen in lab experiments is its high specificity and rapid reaction rate. This compound allows for bioorthogonal labeling of biomolecules, which is highly useful in the field of chemical biology. However, one limitation of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is its cost. This compound is relatively expensive, which may limit its use in some lab experiments.
Direcciones Futuras
In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications. One potential future direction is its use in the development of new imaging techniques. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may also be used in the development of new therapies for diseases, such as cancer. Additionally, new methods for synthesizing 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be developed to reduce the cost of this compound, making it more accessible for lab experiments.
Conclusion:
In conclusion, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is a fluorescent probe molecule that has gained significant attention in the field of chemical biology. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms and has advantages and limitations for lab experiments. In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications, including the development of new imaging techniques and therapies for diseases.
Métodos De Síntesis
The synthesis of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves a three-step process. The first step involves the synthesis of 7-hydroxycoumarin, which is achieved by the reaction of resorcinol with ethyl acetoacetate in the presence of a base. The second step involves the synthesis of 6-chloro-7-hydroxycoumarin by the reaction of 7-hydroxycoumarin with thionyl chloride and phosphorus pentachloride. The final step involves the reaction of 6-chloro-7-hydroxycoumarin with 2,6-dichlorobenzyl alcohol in the presence of a base to yield 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen.
Aplicaciones Científicas De Investigación
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. This compound is used in the field of chemical biology to label biomolecules with fluorescent probes. The DBCO group of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen reacts with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, making 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen an ideal reagent for bioorthogonal labeling.
Propiedades
IUPAC Name |
6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3O3/c1-2-10-6-18(22)24-16-8-17(15(21)7-11(10)16)23-9-12-13(19)4-3-5-14(12)20/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMTYYPUJVQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)
![ethyl 4-(4-chlorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4980482.png)


![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)